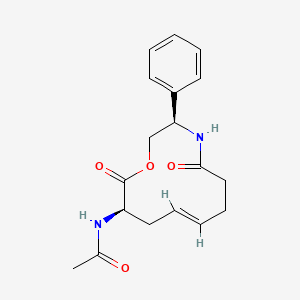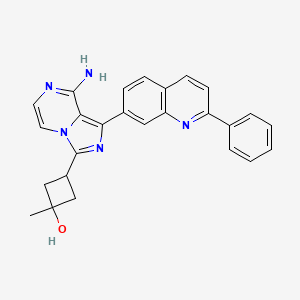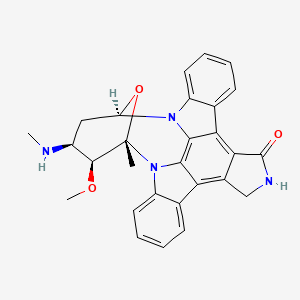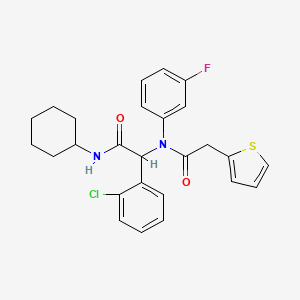
N-((3R,11R,E)-5,12-dioxo-3-phenyl-1-oxa-4-azacyclododec-8-en-11-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRD-K90370028 is a chemical compound that has been identified as a screening hit in various drug discovery programs. It is known for its potential therapeutic applications and has been studied for its effects on different biological pathways. The compound is often used in research to understand its mechanism of action and its potential as a therapeutic agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BRD-K90370028 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the desired purity and yield of the final product. Typically, the synthesis involves the use of organic solvents, catalysts, and reagents that facilitate the formation of the desired chemical structure.
Industrial Production Methods
Industrial production of BRD-K90370028 requires scaling up the laboratory synthesis to a larger scale. This involves optimizing the reaction conditions to ensure consistent quality and yield. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further use in research or therapeutic applications.
Chemical Reactions Analysis
Types of Reactions
BRD-K90370028 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with different functional groups, while reduction may yield reduced derivatives with altered chemical properties.
Scientific Research Applications
BRD-K90370028 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study various chemical reactions and mechanisms.
Biology: Investigated for its effects on cellular pathways and its potential as a therapeutic agent.
Medicine: Studied for its potential use in treating various diseases, including cancer and inflammatory conditions.
Industry: Used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of BRD-K90370028 involves its interaction with specific molecular targets and pathways. The compound is known to inhibit bromodomain proteins, which are involved in the regulation of gene expression. By binding to these proteins, BRD-K90370028 can modulate the transcription of genes involved in various biological processes, leading to its therapeutic effects .
Comparison with Similar Compounds
BRD-K90370028 is similar to other bromodomain inhibitors, such as:
- Thalidomide
- O-6-benzylguanine
- Cimetidine
- Dexamethasone
These compounds share similar mechanisms of action but may differ in their specific molecular targets and therapeutic applications. BRD-K90370028 is unique in its specific binding affinity and selectivity for certain bromodomain proteins, making it a valuable tool in research and drug development .
Properties
Molecular Formula |
C18H22N2O4 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-[(3R,8E,11R)-5,12-dioxo-3-phenyl-1-oxa-4-azacyclododec-8-en-11-yl]acetamide |
InChI |
InChI=1S/C18H22N2O4/c1-13(21)19-15-10-6-3-7-11-17(22)20-16(12-24-18(15)23)14-8-4-2-5-9-14/h2-6,8-9,15-16H,7,10-12H2,1H3,(H,19,21)(H,20,22)/b6-3+/t15-,16+/m1/s1 |
InChI Key |
AINZSMIJPNBGRE-DBLORFJXSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1C/C=C/CCC(=O)N[C@@H](COC1=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)NC1CC=CCCC(=O)NC(COC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-fluoro-N-[(2S,3S,6S)-2-(hydroxymethyl)-6-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-3,6-dihydro-2H-pyran-3-yl]benzenesulfonamide](/img/structure/B10754758.png)
![methyl (1R,10S,12R)-11-acetyloxy-12-ethyl-4-[(13S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B10754771.png)
![2H-Oxacyclotetradec[2,3-d]isoindole-2,18(5H)-dione, 16-benzyl-6,7,8,9,10,12a,13,14,15,15a,16,17-dodecahydro-5,13-dihydroxy-9,15-dimethyl-14-methylene-, (E,E)-(5S,9R,12aS,13S,15S,15aS,16S,18aS)-](/img/structure/B10754773.png)
![4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B10754781.png)
![3-fluoro-N-[2-(hydroxymethyl)-6-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-3,6-dihydro-2H-pyran-3-yl]benzenesulfonamide](/img/structure/B10754783.png)

![N-[(2S,3S,6R)-2-(hydroxymethyl)-6-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-3-oxanyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B10754795.png)
![12-[(4-Methoxyphenyl)methyl]spiro[12,14,15,16,17-pentazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,13,15-hexaene-9,1'-cyclopentane]-11-one](/img/structure/B10754798.png)
![4-{Acetyl[(4-methoxy-3-nitrophenyl)sulfonyl]amino}-1-naphthyl acetate](/img/structure/B10754813.png)
![9,9,16,16-Tetramethyl-14-oxido-8-oxa-23,25-diaza-14-azoniaheptacyclo[17.5.2.01,17.03,15.04,13.07,12.019,23]hexacosa-2,4(13),5,7(12),10,14-hexaene-24,26-dione](/img/structure/B10754818.png)
![2-{[3-(3,5-Dimethylpiperidino)-6-oxo-6H-anthra[1,9-CD]isoxazol-5-YL]amino}benzoic acid](/img/structure/B10754819.png)
![3-cyclohexyl-1-[[10-[(4-fluorophenyl)sulfonylamino]-5-(1-hydroxypropan-2-yl)-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-2-yl]methyl]-1-methylurea](/img/structure/B10754825.png)
